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For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biochemical and pharmaceutical research, maintaining a stable pH is

paramount. The choice of buffering agent can significantly impact experimental outcomes, not

just by controlling pH, but also through its inherent physicochemical properties. One such

critical property is ionic mobility, the velocity of an ion in a unit electric field. This guide provides

an in-depth comparison of the ionic mobility of MES (2-(N-morpholino)ethanesulfonic acid), a

widely used "Good's" buffer, with other common biological buffers like HEPES, Tris, and

phosphate buffers. Understanding these differences is crucial for optimizing techniques such as

electrophoresis, chromatography, and other electrokinetic applications.

The Significance of Ionic Mobility in Biological
Research
Ionic mobility is a fundamental parameter that governs the rate at which buffer ions migrate in

an electric field. This has direct consequences for several key laboratory techniques:

Electrophoresis: In gel and capillary electrophoresis, the buffer ions are the primary charge

carriers. Buffers with low ionic mobility, like MES, contribute to lower conductivity of the

electrophoresis medium.[1] This minimizes the generation of Joule heat, which can otherwise

lead to band distortion, sample degradation, and inconsistent results.[2]
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Chromatography: In ion-exchange chromatography, the ionic strength and composition of the

buffer are critical for controlling the binding and elution of target molecules. Buffers with well-

defined and lower ionic mobilities can provide more predictable and reproducible

separations.

Capillary Electrochromatography (CEC): MES is considered an excellent buffer for CEC due

to its low ionic mobility.[3]

Factors Influencing Ionic Mobility
The ionic mobility of a buffer is not a fixed value but is influenced by several factors:

Charge of the Ion: A higher net charge on an ion will result in a greater electrostatic force in

an electric field, leading to higher mobility.[4]

Size and Shape of the Ion: Larger and more irregularly shaped ions experience greater

frictional drag as they move through the solvent, resulting in lower ionic mobility.[4]

Electric Field Strength: The velocity of an ion is directly proportional to the strength of the

applied electric field.[5]

Ionic Strength of the Buffer: At high ionic strengths, the movement of ions is impeded by the

"ionic atmosphere" of counter-ions, leading to a decrease in their mobility.[6]

Temperature and Viscosity of the Medium: Higher temperatures decrease the viscosity of the

solvent, leading to increased ionic mobility.

The interplay of these factors determines the overall electrophoretic behavior of a buffer

system.

Figure 1: Key factors influencing the ionic mobility of buffer components.

A Comparative Analysis of Ionic Mobility
While precise, directly comparable experimental values for the absolute ionic mobility of all

common biological buffers under identical conditions are not readily available in published

literature, we can synthesize information from various sources, including patents that provide

relative ionic mobility data, to draw meaningful comparisons.
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Buffer
Component

Molecular
Weight (
g/mol )

pKa at 25°C
Typical pH
Range

Relative
Anion
Mobility (K+
= 1.0)

Key
Characteris
tics Related
to Mobility

MES 195.24[7] 6.10[8] 5.5 - 6.7[1] 0.37[9]

Low ionic

mobility and

conductivity.

[1]

Zwitterionic

nature at its

pKa.

HEPES 238.30 7.48[8] 6.8 - 8.2 0.30[9]

Zwitterionic

"Good's"

buffer with

relatively low

ionic mobility.

[9]

Tris 121.14 8.06 7.2 - 9.0 0.40[9]

Cationic

buffer; its

mobility is

influenced by

the counter-

ion (e.g.,

acetate).[10]

Phosphate

(H₂PO₄⁻/HP

O₄²⁻)

95.98 / 97.99 7.21 6.2 - 8.2

0.45

(H₂PO₄⁻) /

0.39

(HPO₄²⁻)[9]

Divalent/mon

ovalent ions

with relatively

higher

mobility

compared to

larger

zwitterionic

buffers.
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Key Observations:

MES and HEPES exhibit lower relative ionic mobilities compared to Tris and phosphate ions.

This is attributed to their larger size and zwitterionic nature at their respective pKa values,

which can reduce their net charge and interaction with the electric field.

The lower mobility of MES and other "Good's" buffers is a deliberate design feature,

contributing to their suitability for applications where low conductivity is advantageous.[11]

Tris, being a smaller, cationic buffer, has a higher relative mobility.[9]

Phosphate ions, being smaller and carrying a charge of -1 or -2, also demonstrate relatively

higher mobility.

Experimental Determination of Ionic Mobility: A
Capillary Electrophoresis Approach
To empirically determine and compare the ionic mobility of different buffer components,

capillary electrophoresis (CE) is the method of choice. The high resolving power and efficiency

of CE make it ideal for such measurements.

Figure 2: Workflow for determining electrophoretic mobility using capillary electrophoresis.

Protocol for Comparative Analysis of Buffer Ionic
Mobility by Capillary Zone Electrophoresis (CZE)
This protocol provides a framework for comparing the electrophoretic mobility of MES, HEPES,

Tris, and phosphate buffer ions.

1. Materials and Reagents:

Capillary Electrophoresis (CE) system with a UV detector.

Fused-silica capillary (e.g., 50 µm internal diameter, 30-50 cm total length).

Buffer solutions (20 mM of MES, HEPES, Tris-HCl, and Sodium Phosphate, all adjusted to a

common pH, e.g., 7.4, with NaOH or HCl).
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Background electrolyte (BGE): A buffer with a different, known mobility, or one of the test

buffers can be used as the BGE for the analysis of the others. For simplicity, a common BGE

like 20 mM phosphate buffer at pH 7.4 can be used.

Neutral marker solution (e.g., 0.1% acetone or mesityl oxide in water) to determine the

electroosmotic flow (EOF).

Deionized water (18 MΩ·cm).

0.1 M Sodium Hydroxide (NaOH).

0.1 M Hydrochloric Acid (HCl).

2. Capillary Conditioning:

Rinse the new capillary with 1 M NaOH for 20 minutes.

Flush with deionized water for 10 minutes.

Equilibrate the capillary with the chosen background electrolyte (BGE) for at least 10 minutes

before the first injection.

Between runs, rinse the capillary with 0.1 M NaOH for 2 minutes, followed by water for 2

minutes, and then the BGE for 3 minutes to ensure reproducible migration times.

3. Determination of Electroosmotic Flow (EOF):

Fill the inlet and outlet vials with the BGE.

Replace the inlet vial with the neutral marker solution.

Inject the neutral marker into the capillary using a short pressure pulse (e.g., 0.5 psi for 5

seconds).

Replace the inlet vial with the BGE vial.

Apply a voltage (e.g., +20 kV) and record the electropherogram.
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The migration time of the neutral marker (t_eof) is used to calculate the electroosmotic

mobility (μ_eof).

4. Determination of Apparent Mobility of Buffer Ions:

Prepare samples of each buffer (MES, HEPES, Tris, Phosphate) diluted in water (e.g., 1-5

mM) to act as the analyte.

Fill the inlet and outlet vials with the BGE.

Replace the inlet vial with the buffer analyte sample.

Inject the sample using a short pressure pulse.

Replace the inlet vial with the BGE vial.

Apply the same voltage as for the EOF determination and record the electropherogram. The

migration time of the buffer ion peak is the apparent migration time (t_app).

Repeat for each buffer being tested.

5. Calculation of Electrophoretic Mobility:

The electrophoretic mobility (μ_ep) of each buffer ion can be calculated using the following

equations:

Apparent Mobility (μ_app): μ_app = (L_d * L_t) / (V * t_app)

Electroosmotic Mobility (μ_eof): μ_eof = (L_d * L_t) / (V * t_eof)

Electrophoretic Mobility (μ_ep): μ_ep = μ_app - μ_eof

Where:

L_d is the effective capillary length (from injection to detector).

L_t is the total capillary length.

V is the applied voltage.
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t_app is the apparent migration time of the buffer ion.

t_eof is the migration time of the neutral marker.

By performing this experiment, you can obtain quantitative data to directly compare the ionic

mobilities of MES, HEPES, Tris, and phosphate buffers under your specific experimental

conditions.

Conclusion: The MES Advantage in Low-
Conductivity Applications
The evidence strongly supports the characterization of MES as a buffer with low ionic mobility.

This property is not a drawback but a significant advantage in a variety of electrokinetic

techniques. By generating less current and consequently less heat, MES-based buffers

contribute to more stable and reproducible separations in electrophoresis and related methods.

When selecting a buffer, researchers must consider not only the desired pH range but also the

physical properties of the buffer ions themselves. For applications sensitive to Joule heating

and requiring stable electric fields, MES and other "Good's" buffers with low ionic mobility

present a clear advantage over buffers with smaller, more mobile ions like Tris and phosphate.

This guide provides the foundational knowledge and a practical experimental framework for

researchers to make informed decisions about buffer selection, ultimately leading to more

robust and reliable experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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